1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol
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Overview
Description
1-(2-Aminoethyl)-3-methoxyspiro[33]heptan-1-ol is a unique organic compound characterized by its spirocyclic structure This compound features a spiro[33]heptane core with an aminoethyl group and a methoxy group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a strain-relocating semipinacol rearrangement.
Introduction of Functional Groups: The aminoethyl and methoxy groups are introduced through nucleophilic substitution reactions. For example, the reaction of the spirocyclic intermediate with 2-aminoethanol and methanol under basic conditions can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. High-vacuum flash pyrolysis (HVFP) apparatus and other specialized equipment may be employed to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression
Comparison with Similar Compounds
- 1-(2-Aminoethyl)-3-hydroxyspiro[3.3]heptan-1-ol
- 1-(2-Aminoethyl)-3-methoxyspiro[3.3]octan-1-ol
- 1-(2-Aminoethyl)-3-methoxyspiro[3.4]heptan-1-ol
Uniqueness: 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol stands out due to its specific spirocyclic structure and the presence of both aminoethyl and methoxy groups.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1-methoxyspiro[3.3]heptan-3-ol |
InChI |
InChI=1S/C10H19NO2/c1-13-8-7-10(12,5-6-11)9(8)3-2-4-9/h8,12H,2-7,11H2,1H3 |
InChI Key |
WCTDBWNCHNIBCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C12CCC2)(CCN)O |
Origin of Product |
United States |
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